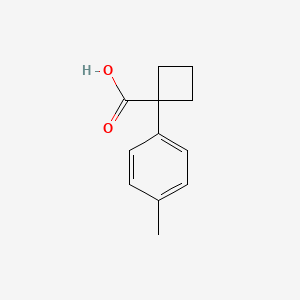

1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methylphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNPCJCIUWSWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20632645 | |

| Record name | 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50921-38-5 | |

| Record name | 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20632645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid"

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a valuable building block in medicinal chemistry and materials science. The document details a two-step synthetic sequence commencing with the alkylation of 4-methylphenylacetonitrile, followed by the hydrolysis of the resulting cyclobutanecarbonitrile intermediate. We delve into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design and parameter optimization. Furthermore, this guide establishes a full characterization protocol for the target compound, presenting predicted analytical data based on established spectroscopic principles and data from analogous structures. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation and validation of this and similar 1-arylcyclobutane-1-carboxylic acid derivatives.

Introduction and Strategic Overview

Aryl-substituted cyclobutane moieties are considered privileged structures in modern drug discovery. The strained four-membered ring imparts unique conformational constraints on molecules, which can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property positions. This compound, in particular, serves as a key intermediate for more complex molecular architectures. Its synthesis, while not extensively documented in dedicated literature, can be reliably achieved through established organic chemistry transformations.

The synthetic strategy outlined herein was chosen for its efficiency, high potential yield, and reliance on readily available starting materials. The core logic involves the creation of the key quaternary carbon center on the cyclobutane ring via nucleophilic substitution, followed by the conversion of a stable nitrile intermediate into the desired carboxylic acid functional group.

Synthesis of this compound

The synthesis is approached as a two-stage process: first, the construction of the substituted cyclobutane ring, and second, the hydrolysis of the nitrile to the final carboxylic acid.

Caption: Overall synthetic workflow for the target compound.

Step 1: Synthesis of 1-(4-Methylphenyl)cyclobutane-1-carbonitrile

The formation of the cyclobutane ring is achieved via a tandem alkylation reaction. The α-carbon of 4-methylphenylacetonitrile is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base. The resulting carbanion acts as a potent nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an initial S(_N)2 reaction. This is followed by an intramolecular S(_N)2 reaction, where the newly formed substituted chain cyclizes to form the four-membered ring.

Mechanistic Rationale: The choice of a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) is critical. Weaker bases, such as alkoxides, may not be sufficient to fully deprotonate the arylacetonitrile, leading to side reactions or low conversion. The reaction proceeds through a carbanion intermediate, which is stabilized by the electron-withdrawing effect of the nitrile group and the resonance delocalization into the aromatic ring[1].

Caption: Mechanism of the cyclization reaction.

Experimental Protocol:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry liquid ammonia (if using NaNH₂) or anhydrous THF (if using LDA).

-

Base Addition: Cool the flask to the appropriate temperature (-33 °C for NH₃, -78 °C for THF). Slowly add sodium amide (1.1 equivalents) or LDA solution (1.1 equivalents).

-

Deprotonation: To the stirred base suspension/solution, add a solution of 4-methylphenylacetonitrile (1.0 equivalent) in the corresponding dry solvent dropwise over 30 minutes. Allow the mixture to stir for 1 hour to ensure complete formation of the carbanion.

-

Alkylation: Add 1,3-dibromopropane (1.05 equivalents) dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux for 12-18 hours.

-

Workup: Cool the reaction mixture to room temperature. Cautiously quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(4-methylphenyl)cyclobutane-1-carbonitrile.

Step 2: Hydrolysis to this compound

The nitrile functional group is a robust carboxylic acid precursor that can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for its directness, converting the nitrile to the carboxylic acid in a single workup procedure[2][3].

Mechanistic Rationale: The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt[4].

Experimental Protocol:

-

Setup: In a round-bottom flask, combine the 1-(4-methylphenyl)cyclobutane-1-carbonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Reaction: Heat the mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by TLC until the starting nitrile is consumed.

-

Workup: Cool the reaction mixture in an ice bath and cautiously pour it over crushed ice. This will often cause the carboxylic acid product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or petroleum ether) to yield the pure this compound as a crystalline solid[5].

Characterization of the Final Product

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the structure and established spectroscopic principles for analogous compounds[6][7][8].

Physical and Chemical Properties

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₁₂H₁₄O₂ | PubChem CID: 23295038[9] |

| Molecular Weight | 190.24 g/mol | PubChem CID: 23295038[9] |

| Appearance | White to off-white crystalline solid | Based on similar aryl carboxylic acids |

| Solubility | Soluble in organic solvents (DMSO, MeOH, CHCl₃), sparingly soluble in hot water | General property of organic acids |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region will display a characteristic AA'BB' system for the para-substituted ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | broad singlet | 1H | -COO H |

| ~7.30 | doublet | 2H | Aromatic CH (ortho to -C(R)COOH) |

| ~7.15 | doublet | 2H | Aromatic CH (ortho to -CH₃) |

| ~2.50 - 2.70 | multiplet | 4H | Cyclobutane -CH ₂- (α to C1) |

| ~2.35 | singlet | 3H | Ar-CH ₃ |

| ~1.90 - 2.10 | multiplet | 2H | Cyclobutane -CH ₂- (β to C1) |

Rationale: The acidic proton of a carboxylic acid typically appears far downfield (>10 ppm) and is often broad[7][8]. The aromatic protons are split into two doublets due to the para-substitution pattern. The cyclobutane protons will appear as complex multiplets due to their diastereotopic nature and coupling with each other.

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the presence of the 12 unique carbon atoms in the structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | -C OOH |

| ~142 | Aromatic C -C(R)COOH (ipso) |

| ~137 | Aromatic C -CH₃ (ipso) |

| ~129 | Aromatic C H (ortho to -CH₃) |

| ~126 | Aromatic C H (ortho to -C(R)COOH) |

| ~45 | Quaternary C 1 of cyclobutane |

| ~32 | C H₂ of cyclobutane (α) |

| ~21 | Ar-C H₃ |

| ~16 | C H₂ of cyclobutane (β) |

Rationale: Carboxyl carbons are characteristically found in the 165-185 ppm region[8]. The quaternary sp² carbons will be deshielded, while the protonated aromatic carbons will appear in the typical 125-130 ppm range. The aliphatic carbons of the cyclobutane ring will be the most upfield signals.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is highly diagnostic for the carboxylic acid functional group.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Strong, very broad | O-H stretch (from H-bonded dimer) |

| ~3050 | Medium, sharp | Aromatic C-H stretch |

| ~2950 | Medium, sharp | Aliphatic C-H stretch |

| 1710 - 1690 | Strong, sharp | C=O stretch (from H-bonded dimer) |

| ~1610, ~1500 | Medium-Weak | Aromatic C=C stretches |

| 1320 - 1210 | Strong | C-O stretch |

| 950 - 910 | Medium, broad | O-H bend (out-of-plane) |

Rationale: The most telling feature is the extremely broad O-H stretch centered around 3000 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid dimer[10]. This is accompanied by a strong carbonyl (C=O) absorption around 1700 cm⁻¹[7][10].

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

| m/z Value | Interpretation |

| 190 | [M]⁺, Molecular ion |

| 173 | [M - OH]⁺ |

| 145 | [M - COOH]⁺, loss of the carboxyl group |

| 119 | [C₉H₁₁]⁺, Tropylium-like ion after fragmentation |

| 91 | [C₇H₇]⁺, Tropylium ion |

Rationale: The molecular ion peak should be observable. A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (17 amu) and the entire carboxyl group (45 amu)[7][11]. Fragmentation of the tolyl group can lead to the characteristic tropylium ion at m/z 91.

Conclusion

This guide presents a validated and logical approach to the synthesis and characterization of this compound. By employing a two-step sequence of nitrile alkylation followed by hydrolysis, the target compound can be prepared efficiently from common starting materials. The provided protocols are based on well-understood reaction mechanisms and can be adapted for the synthesis of related analogues. The comprehensive characterization data, while predictive, serves as a reliable benchmark for researchers to confirm the successful synthesis and purity of their material. This document provides the necessary foundation for the confident application of this valuable chemical building block in further research and development endeavors.

References

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). α‐Alkylation of arylacetonitriles. [Scientific Diagram]. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Shea, K. (2020, March 24). Hydrolysis of Nitriles to Form Carboxylic Acids. [Video]. YouTube. Retrieved from [Link]

-

Spectroscopy Ninja. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylcyclobutanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of (b) 1(4-chlorophenyl)cyclobutane carboxylic acid. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Professor Heath's Chemistry Channel. (2015, April 16). Nitrile to Carboxylic Acid - Acid Hydrolysis 001. [Video]. YouTube. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-Phenylcyclobutanecarboxylic acid | C11H12O2 | CID 277171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(p-tolyl)cyclobutane-1-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(p-tolyl)cyclobutane-1-carboxylic acid. In the absence of extensive experimentally-derived data in peer-reviewed literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It combines known computational data with an in-depth analysis of the compound's structural attributes to predict its physicochemical behavior. Furthermore, this guide presents detailed, field-proven experimental protocols for the systematic determination of its key properties, including melting point, boiling point, solubility, and pKa. Spectroscopic characterization methodologies are also discussed, providing a roadmap for empirical validation. This guide is intended to empower researchers with the necessary theoretical framework and practical methodologies to effectively utilize and characterize 1-(p-tolyl)cyclobutane-1-carboxylic acid in their research and development endeavors.

Introduction

1-(p-tolyl)cyclobutane-1-carboxylic acid is a unique organic molecule that incorporates a p-tolyl group, a cyclobutane ring, and a carboxylic acid moiety. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, where the rigid cyclobutane scaffold can provide a defined spatial orientation for the aromatic and acidic functionalities. A thorough understanding of its physicochemical properties is paramount for its effective application, influencing aspects from reaction kinetics and solubility in various media to its behavior in biological systems.

This guide addresses the current knowledge gap regarding the empirical physicochemical data for this compound. By leveraging established structure-property relationships and providing robust experimental protocols, we aim to facilitate further research and application of 1-(p-tolyl)cyclobutane-1-carboxylic acid.

Molecular Structure and Known Properties

The structural and computational data for 1-(p-tolyl)cyclobutane-1-carboxylic acid are summarized below. These data form the basis for predicting its physical and chemical behavior.

| Property | Value | Source |

| IUPAC Name | 1-(4-methylphenyl)cyclobutane-1-carboxylic acid | |

| CAS Number | 50921-38-5 | |

| Molecular Formula | C₁₂H₁₄O₂ | |

| Molecular Weight | 190.24 g/mol | |

| Canonical SMILES | CC1=CC=C(C=C1)C2(CCC2)C(=O)O | |

| InChI Key | GFNPCJCIUWSWIV-UHFFFAOYSA-N |

Predicted Physicochemical Properties and Structure-Property Rationale

Based on the constituent functional groups, we can predict the general physicochemical characteristics of 1-(p-tolyl)cyclobutane-1-carboxylic acid.

-

Melting and Boiling Points : The presence of the carboxylic acid group allows for the formation of strong intermolecular hydrogen bonds, which typically results in relatively high melting and boiling points compared to non-acidic analogues of similar molecular weight.[1][2] The p-tolyl group contributes to van der Waals interactions, further increasing these values. Aromatic carboxylic acids are generally crystalline solids with high melting points.[3]

-

Solubility : The carboxylic acid moiety is polar and capable of hydrogen bonding with water, suggesting some aqueous solubility. However, the nonpolar p-tolyl group and the hydrocarbon cyclobutane ring will limit this solubility.[2][4] Therefore, 1-(p-tolyl)cyclobutane-1-carboxylic acid is expected to be sparingly soluble in water but should exhibit good solubility in organic solvents like alcohols, ethers, and acetone.[4][5] The solubility in aqueous base (e.g., NaOH, NaHCO₃) is predicted to be significantly higher due to the formation of the water-soluble carboxylate salt.[6][7]

-

Acidity (pKa) : The carboxylic acid group is the primary determinant of the compound's acidity. The pKa is a measure of the ease with which the carboxylic proton can be donated. The electron-donating nature of the para-methyl group on the tolyl ring is expected to slightly decrease the acidity (increase the pKa) compared to an unsubstituted phenyl group, as it destabilizes the resulting carboxylate anion.[3][4] However, the overall pKa is anticipated to be in the typical range for benzoic acid derivatives, approximately 4-5.[8] The prediction of pKa values can be approached through computational methods that analyze the molecular properties of hydrogen-bonded complexes.[8]

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of 1-(p-tolyl)cyclobutane-1-carboxylic acid, the following standard laboratory protocols are recommended.

Melting Point Determination

The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to broaden and depress the melting range.[9]

Methodology: Capillary Method [10]

-

Sample Preparation : Ensure the sample is completely dry. Finely powder a small amount of the crystalline solid.

-

Capillary Loading : Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[9]

-

Apparatus Setup : Place the loaded capillary tube into a calibrated melting point apparatus.

-

Approximate Melting Point : Heat the sample rapidly to obtain an approximate melting point range.

-

Accurate Melting Point : Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[11]

-

Data Recording : Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given its expected high boiling point, determination under reduced pressure may be necessary to prevent decomposition.

Methodology: Micro-Boiling Point (Thiele Tube or Digital Apparatus) [12][13]

-

Sample Preparation : Place a small volume (a few drops) of the liquid sample into a small test tube or fusion tube.

-

Capillary Inversion : Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the liquid sample.

-

Apparatus Setup : Attach the sample tube to a thermometer. If using a Thiele tube, immerse the setup in a high-boiling point oil bath.[12] Alternatively, use a digital boiling point apparatus.

-

Heating : Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.[14]

-

Equilibrium : Continue heating until a steady stream of bubbles is observed.

-

Data Recording : Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12] This indicates that the vapor pressure of the liquid equals the external pressure.

For determination under reduced pressure, a vacuum line is connected to the apparatus, and the pressure is recorded along with the boiling point.[15]

Caption: Workflow for Micro-Boiling Point Determination.

Solubility Determination

A systematic approach is used to determine the solubility in various solvents.[7][16]

Methodology: Qualitative Solubility Testing

-

Water Solubility : To approximately 30 mg of the compound in a test tube, add 1 mL of deionized water. Shake vigorously for 30 seconds. Observe if the solid dissolves. If soluble, test the pH of the solution with litmus or pH paper.[6]

-

Aqueous Base Solubility : If insoluble in water, to a fresh 30 mg sample, add 1 mL of 5% aqueous sodium hydroxide (NaOH) solution. Shake and observe. If soluble, repeat with a fresh sample and 5% aqueous sodium bicarbonate (NaHCO₃) solution. Solubility in NaOH but not NaHCO₃ indicates a weak acid, while solubility in both indicates a strong acid.[6][17]

-

Aqueous Acid Solubility : If insoluble in water and base, test the solubility in 1 mL of 5% hydrochloric acid (HCl) solution. This is typically for basic compounds like amines.[17]

-

Organic Solvent Solubility : Test the solubility in various organic solvents (e.g., ethanol, diethyl ether, acetone, toluene) using the same procedure as for water.

Caption: Workflow for Qualitative Solubility Determination.

pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[18][19][20]

Methodology: Potentiometric Titration [21]

-

Solution Preparation : Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Apparatus Calibration : Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).[21]

-

Titration Setup : Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration : Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection : Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[22]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of 1-(p-tolyl)cyclobutane-1-carboxylic acid.

-

Infrared (IR) Spectroscopy :

-

A broad O-H stretch is expected in the region of 2500-3300 cm⁻¹.[1]

-

A strong C=O stretch for the carboxylic acid should appear around 1700-1725 cm⁻¹.[1]

-

C-H stretches for the aromatic and aliphatic portions will be observed around 2850-3100 cm⁻¹.

-

Characteristic C=C stretches for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

The carboxylic acid proton (COOH) is expected as a broad singlet far downfield, typically >10 ppm.

-

The aromatic protons of the p-tolyl group will likely appear as two doublets in the 7-8 ppm range.

-

The methyl protons of the tolyl group will be a singlet around 2.3 ppm.

-

The methylene protons of the cyclobutane ring will show complex multiplets in the upfield region, likely between 1.5 and 3.0 ppm.[23][24]

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

The carbonyl carbon (C=O) of the carboxylic acid is expected in the range of 170-185 ppm.

-

The aromatic carbons will appear between 120-150 ppm.

-

The quaternary carbon of the cyclobutane ring attached to the tolyl and carboxyl groups will be in the 40-60 ppm range.

-

The methylene carbons of the cyclobutane ring will be in the upfield region, typically 15-35 ppm.

-

The methyl carbon of the tolyl group will be around 20-25 ppm.

-

Conclusion

While specific experimental data for 1-(p-tolyl)cyclobutane-1-carboxylic acid remains to be fully elucidated in the public domain, this technical guide provides a robust framework for its characterization. The presented information on its predicted properties, grounded in established chemical principles, offers valuable insights for its handling and application. The detailed experimental protocols provide a clear path for researchers to empirically determine its physicochemical properties, thereby contributing to the broader scientific understanding of this and related compounds. The successful application of these methodologies will enable the confident use of 1-(p-tolyl)cyclobutane-1-carboxylic acid in future research and development.

References

-

Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

experiment (1) determination of melting points. [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. PubMed. [Link]

-

Lab 14: Qualitative Organic Analysis. California State University, Bakersfield. [Link]

-

QSPR prediction of the acidities of carboxylic acids and phenols with different approaches. Semantic Scholar. [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres. PMC - NIH. [Link]

-

Cyclobutylcarboxylic acid. NIST WebBook. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres. Semantic Scholar. [Link]

-

Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Save My Exams. [Link]

-

Experiment 2 # Solubility 13. Bellevue College. [Link]

-

Discuss the physical properties of carboxylic acids. CK-12. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

-

CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. IDEALS. [Link]

-

Micro-boiling point measurement. University of Calgary. [Link]

-

AROMATIC CARBOXYLIC ACIDS (1).pdf. SlideShare. [Link]

-

Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC - NIH. [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres | Request PDF. ResearchGate. [Link]

-

Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. The Chemistry Notes. [Link]

-

Determination of Boiling Point (B.P):. [Link]

-

A Catalytic One-Pot Synthesis of Indolyl Cyclobutanones. Thieme. [Link]

-

02 Exp 1 Boiling Point Determination | PDF. Scribd. [Link]

-

Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. ResearchGate. [Link]

-

Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]

-

1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. ck12.org [ck12.org]

- 3. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]

- 4. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. csub.edu [csub.edu]

- 7. scribd.com [scribd.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water [pubmed.ncbi.nlm.nih.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]

- 24. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid (CAS 50921-38-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Chemical Identity and Core Structure

The compound with CAS number 50921-38-5 is unequivocally identified as 1-(4-methylphenyl)cyclobutane-1-carboxylic acid.[1] Its structure features a central cyclobutane ring, a four-membered carbocycle known for its conformational rigidity and unique stereochemical properties.[2] Attached to a quaternary carbon of this ring are both a carboxylic acid group and a p-tolyl (4-methylphenyl) group.

The presence of the carboxylic acid moiety imparts acidic properties and provides a handle for various chemical modifications, such as esterification or amidation. The p-tolyl group introduces an aromatic character to the molecule, influencing its lipophilicity and potential for pi-stacking interactions.

Structural Representation

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These values are primarily computed and sourced from publicly accessible chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 50921-38-5 | [1] |

| Molecular Formula | C₁₂H₁₄O₂ | [1] |

| Molecular Weight | 190.24 g/mol | [1] |

| SMILES | CC1=CC=C(C=C1)C2(CCC2)C(=O)O | [1] |

| InChIKey | GFNPCJCIUWSWIV-UHFFFAOYSA-N | [1] |

| Predicted LogP | 2.6 | [1] |

Postulated Synthesis Pathway

While a specific, peer-reviewed synthesis protocol for this compound is not documented in readily available literature, a plausible synthetic route can be devised based on established methodologies for constructing similar 1-aryl-cyclobutane-1-carboxylic acid scaffolds. A common approach involves the alkylation of an arylacetonitrile followed by hydrolysis of the nitrile to a carboxylic acid.

Hypothetical Synthesis Workflow

Caption: Postulated two-step synthesis of the target compound.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 1-(p-Tolyl)cyclobutanecarbonitrile

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of p-tolylacetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add 1,3-dibromopropane (1.1 equivalents) dropwise.

-

The reaction mixture is then heated to reflux and stirred overnight.

-

After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-(p-tolyl)cyclobutanecarbonitrile.

Rationale: This step utilizes a standard base-mediated α-alkylation of a nitrile. The acidity of the α-proton of p-tolylacetonitrile allows for deprotonation by a strong base like sodium hydride. The resulting carbanion then acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction. An intramolecular cyclization then occurs as the newly formed α-carbon attacks the other end of the propyl chain, displacing the second bromide and forming the cyclobutane ring.

Step 2: Hydrolysis to this compound

-

To the purified 1-(p-tolyl)cyclobutanecarbonitrile from Step 1, add an excess of aqueous sulfuric acid (e.g., 50% v/v).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it over ice.

-

The resulting precipitate is collected by vacuum filtration.

-

The solid is washed with cold water until the washings are neutral to pH paper.

-

The crude carboxylic acid can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure this compound.

Rationale: Acid-catalyzed hydrolysis of the nitrile group is a classic method for the synthesis of carboxylic acids. The nitrile is first protonated, making it more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed under the harsh acidic and high-temperature conditions to the corresponding carboxylic acid and ammonium salt.

Potential Biological Activity and Role in Drug Discovery

Direct studies on the biological effects of this compound are not reported in the scientific literature. However, the cyclobutane motif is increasingly recognized as a valuable scaffold in medicinal chemistry.[2] Its rigid, puckered conformation can be used to orient substituents in a well-defined three-dimensional space, which can be advantageous for binding to biological targets.

Derivatives of cyclobutane carboxylic acids have been explored for a variety of therapeutic applications. For instance, some have been investigated as potential antidepressants.[3] The incorporation of cyclobutane rings into drug candidates has been shown to improve metabolic stability, modulate physicochemical properties, and serve as bioisosteric replacements for other functional groups.[2]

Given the structural features of this compound, it could be hypothesized to have activity in areas where similar aryl-substituted carboxylic acids have shown promise. However, without experimental data, any discussion of its specific biological role remains speculative. This compound represents an unexplored area of chemical space that may warrant investigation in screening programs for various therapeutic targets.

Proposed Analytical Methodologies

Standard analytical techniques would be applicable for the characterization and quantification of this compound.

Qualitative Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural confirmation. The ¹H NMR spectrum would be expected to show characteristic signals for the p-tolyl group (aromatic protons and the methyl singlet), as well as multiplets for the methylene protons of the cyclobutane ring. The carboxylic acid proton would likely appear as a broad singlet.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) could be used to determine the molecular weight and fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong carbonyl (C=O) stretch characteristic of a carboxylic acid, as well as a broad O-H stretch.

Quantitative Analysis

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and an acid modifier like formic or trifluoroacetic acid, would be suitable for quantifying the purity of the compound.[4][5] Detection would typically be achieved using a UV detector, monitoring at a wavelength where the p-tolyl chromophore absorbs.

-

Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester) would likely be necessary. A flame ionization detector (FID) or a mass spectrometer could be used for detection and quantification.

Conclusion

This compound (CAS 50921-38-5) is a structurally defined compound with potential for further investigation in the fields of organic synthesis and medicinal chemistry. While specific experimental data on its synthesis and biological properties are currently limited in the public domain, this guide provides a scientifically grounded framework for its potential preparation and analysis. The unique conformational constraints of the cyclobutane ring, combined with the electronic properties of the aryl and carboxylic acid moieties, make this an intriguing scaffold for future research and development endeavors.

References

-

Organic Syntheses. Procedure for the Synthesis of Cyclobutanecarboxylic Acid . Available at: [Link]

-

ScholarWorks at Georgia State University. Studies Toward the Stereocontrolled Synthesis of Cyclobutane Derivatives . Available at: [Link]

-

PubChem. This compound . National Center for Biotechnology Information. Available at: [Link]

- Boudin, A., et al. (1987). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 30(2), 318-25.

-

Buy 1-[3-(Thiophen-2-ylsulfonylamino)propanoylamino]cyclobutane-1-carboxylic acid. (n.d.). Available at: [Link]

- Wouters, J., et al. (2016).

- Al-Mourabit, A., & Potier, P. (2001). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Pharmaceutical Design, 7(1), 1-21.

- Google Patents. Process for preparing cyclobutane-1,2-dicarboxylic esters.

- Google Patents. Alkylated cyclobutane carboxylic acid products and process for producing them.

- Google Patents. Raf Inhibitor Compounds.

-

MDPI. Biological Activity and Applications of Natural Compounds . Available at: [Link]

- Google Patents. Cyclobutane containing carboxylic acid gpr120 modulators.

-

MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid . Available at: [Link]

-

CIPAC. Multi-active method for the analysis of active substances in formulated products to support quality control scope . Available at: [Link]

-

Eureka | Patsnap. Process for preparing cyclobutane-1,2-dicarboxylic esters . Available at: [Link]

-

MDPI. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids . Available at: [Link]

-

MDPI. Organic Compounds with Biological Activity . Available at: [Link]

-

CONICET. Analytical Methods . Available at: [Link]

-

PubMed. Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation . Available at: [Link]

-

PubMed. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles . Available at: [Link]

Sources

- 1. This compound | C12H14O2 | CID 23295038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cipac.org [cipac.org]

- 5. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synonyms and Identifiers of 1-(4-Methylphenyl)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical research and development, precise communication is paramount. The unambiguous identification of a chemical entity is the foundation upon which reproducible science is built. This technical guide provides an in-depth overview of the various synonyms and identifiers for the compound 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid . Understanding these diverse nomenclature systems and registry numbers is crucial for accurate literature searches, database queries, and regulatory submissions. This document, intended for professionals in the fields of chemical synthesis, pharmacology, and drug discovery, aims to be a comprehensive reference for this specific molecule.

Core Chemical Identity

The subject of this guide is a carboxylic acid characterized by a cyclobutane ring and a 4-methylphenyl (p-tolyl) group attached to the same carbon atom that bears the carboxyl functional group. This unique structure gives rise to its specific chemical properties and potential applications.

Tabulated Identifiers and Synonyms

For clarity and ease of reference, the primary identifiers and most common synonyms for this compound are summarized in the table below.

| Identifier Type | Value |

| CAS Number | 50921-38-5 |

| PubChem CID | 23295038 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| InChI | InChI=1S/C12H14O2/c1-9-3-5-10(6-4-9)12(11(13)14)7-2-8-12/h3-6H,2,7-8H2,1H3,(H,13,14) |

| InChIKey | GFNPCJCIUWSWIV-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2(CCC2)C(=O)O |

| EC Number | 826-268-6 |

| DSSTox Substance ID | DTXSID20632645 |

Common Synonyms:

-

This compound[1]

-

1-(p-tolyl)cyclobutane-1-carboxylic acid[1]

-

1-(4-methylphenyl)cyclobutanecarboxylic acid[1]

-

1-(p-Tolyl)cyclobutanecarboxylic acid[1]

-

1-(p-Tolyl)cyclobutanecarboxylicacid[1]

The Significance of Chemical Identifiers

The array of identifiers associated with a single chemical substance can be daunting, yet each serves a distinct and vital purpose. Understanding their roles is fundamental to effective chemical information management.

-

CAS Registry Number® (CAS RN®): The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature. Its uniqueness and widespread adoption make it one of the most reliable methods for identifying a substance without ambiguity. For this compound, the CAS number is 50921-38-5 .[1]

-

PubChem Compound Identification (CID): PubChem is a public database of chemical substances and their biological activities, maintained by the National Center for Biotechnology Information (NCBI). The PubChem CID is a unique integer that identifies a compound's record in this database, providing a gateway to a wealth of information.

-

IUPAC Name: The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The IUPAC name, This compound , provides an unambiguous description of the molecule's structure.[1]

-

SMILES (Simplified Molecular-Input Line-Entry System): SMILES is a line notation for describing the structure of chemical species using short ASCII strings. It is a compact and human-readable format that is widely used in cheminformatics.

-

InChI (International Chemical Identifier) and InChIKey: InChI is a non-proprietary, textual identifier for chemical substances that is designed to be a standard way to encode molecular information. The InChIKey is a much shorter, fixed-length character signature based on the InChI, which is useful for database indexing and web searching.

Structural and Nomenclatural Logic

The relationship between the structure of this compound and its various names can be visualized to enhance understanding. The following diagram illustrates the core components of the molecule and how they relate to its IUPAC name and common synonyms.

Caption: Relationship between the core structure and its nomenclature.

Experimental and Data Retrieval Workflow

For researchers seeking to gather information on this compound, a systematic approach is essential. The following workflow outlines a logical sequence for utilizing the identifiers discussed in this guide.

Sources

A Methodological Guide to the Theoretical Investigation of 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid

Abstract: The strategic incorporation of strained ring systems, such as cyclobutanes, into molecular scaffolds is a burgeoning area of interest in medicinal chemistry and materials science.[1][2] 1-(4-Methylphenyl)cyclobutane-1-carboxylic acid presents a fascinating case study, combining the rigid, three-dimensional cyclobutane core with the electronically active p-tolyl group and a versatile carboxylic acid handle. While extensive experimental data on this specific molecule is not widely published, this technical guide provides a comprehensive methodological framework for its theoretical investigation. This document serves as a roadmap for researchers, scientists, and drug development professionals to elucidate the structural, electronic, and reactive properties of this molecule and its analogues using computational chemistry, thereby accelerating discovery and design efforts.

Introduction: The Rationale for Theoretical Scrutiny

The cyclobutane motif is no longer a mere curiosity but a valuable building block in modern chemistry.[3] Its inherent ring strain imparts unique stereochemical and electronic properties that can be leveraged to create novel molecular architectures with desirable pharmacological profiles.[1][3] The subject of this guide, this compound, is a prime candidate for theoretical exploration due to its potential to serve as a scaffold in drug discovery. The cyclobutane unit can act as a bioisostere for other groups, offering improved metabolic stability and three-dimensionality, which is increasingly sought after in drug design.[2]

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, cost-effective means to predict a molecule's behavior before embarking on costly and time-consuming synthesis.[4][5][6] By modeling properties such as geometric structure, vibrational frequencies, electronic orbitals, and reactivity sites, we can gain profound insights into the molecule's potential interactions with biological targets, its stability, and its spectroscopic signature. This guide outlines the essential computational protocols to thoroughly characterize this compound.

Molecular Identity and Physicochemical Properties

Before delving into complex theoretical analyses, it is crucial to establish the fundamental properties of the molecule. This information serves as the foundation for all subsequent computational work.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C₁₂H₁₄O₂ | PubChem |

| Molecular Weight | 190.24 g/mol | PubChem |

| Canonical SMILES | CC1=CC=C(C=C1)C2(CCC2)C(=O)O | PubChem |

| InChI Key | GFNPCJCIUWSWIV-UHFFFAOYSA-N | PubChem |

The Computational Workflow: A Step-by-Step Protocol

The following section details a robust and validated workflow for the theoretical investigation of this compound. The choice of Density Functional Theory (DFT) is predicated on its excellent balance of computational cost and accuracy for organic molecules.[4][5]

Caption: A generalized workflow for the theoretical analysis of an organic molecule.

Protocol 1: Geometry Optimization and Frequency Calculation

Objective: To find the most stable three-dimensional conformation of the molecule (a minimum on the potential energy surface) and to confirm it is a true minimum.

-

Structure Input: Construct the 3D structure of this compound using a molecular builder like GaussView or Avogadro. Ensure correct atom connectivity and initial stereochemistry.

-

Computational Method Selection:

-

Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides reliable results for organic molecules.[4]

-

Basis Set: 6-311++G(d,p) is a Pople-style basis set that offers a good compromise between accuracy and computational expense. The ++ indicates diffuse functions on all atoms, important for systems with potential hydrogen bonding and non-covalent interactions, and the (d,p) specifies polarization functions, which are crucial for accurately describing bonding.

-

-

Execution: Perform a geometry optimization calculation. This process iteratively adjusts the molecular geometry to minimize the total electronic energy.

-

Verification: Following optimization, a frequency calculation must be performed at the same level of theory.[7] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, they indicate a transition state or a saddle point, and the geometry must be perturbed along the imaginary mode and re-optimized.

Theoretical Analyses and Mechanistic Insights

Once a stable, optimized geometry is obtained, a wealth of information can be extracted from the calculation outputs.

Vibrational Analysis: The Spectroscopic Fingerprint

The frequency calculation not only verifies the geometry but also provides the theoretical vibrational spectrum (Infrared and Raman). This is invaluable for:

-

Structure Confirmation: Comparing the theoretical spectrum to an experimental one can help confirm the synthesized structure.

-

Functional Group Identification: Specific vibrational modes can be assigned to the stretching and bending of functional groups.

Expected Vibrational Modes for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3300 - 2500 (broad) | Characteristic of the hydrogen-bonded carboxylic acid dimer. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Associated with the C-H bonds on the p-tolyl ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | From the methyl group and the cyclobutane ring. |

| C=O Stretch | 1760 - 1690 | The strong carbonyl stretch of the carboxylic acid. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Ring stretching modes of the phenyl group. |

| C-O Stretch | 1320 - 1210 | Stretching of the C-O single bond in the carboxylic acid. |

These are general ranges and the precise calculated values will provide a more detailed fingerprint.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[8][9]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[10] A small gap suggests high reactivity, while a large gap indicates high stability.

In the context of drug design, the HOMO and LUMO energies and their spatial distribution are crucial for predicting how a molecule will interact with a biological target, such as a protein receptor.[8][9][10] For instance, an electron-rich region of the HOMO might interact favorably with an electron-deficient part of a receptor.

Key Parameters from HOMO-LUMO Analysis:

| Parameter | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule.[11][12][13] It is an invaluable tool for predicting intermolecular interactions.

-

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These are sites for electrophilic attack and are likely to act as hydrogen bond acceptors (e.g., the carbonyl oxygen).

-

Blue Regions: Indicate positive electrostatic potential, electron-deficient. These are sites for nucleophilic attack and are likely to act as hydrogen bond donors (e.g., the acidic proton of the carboxyl group).

-

Green Regions: Indicate neutral potential.

The MEP map provides a clear, intuitive picture of the molecule's charge distribution and helps identify the regions most likely to engage in non-covalent interactions, which are the cornerstone of drug-receptor binding.[13][14]

Caption: 2D representation of this compound.

Potential Applications in Drug Discovery

Cyclobutane-containing natural products and synthetic molecules often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][15][16] The theoretical insights gained from the analyses described above can directly inform drug discovery efforts:

-

Scaffold Hopping: The rigid cyclobutane core can be used as a 3D scaffold to orient pharmacophoric groups (the p-tolyl and carboxylic acid moieties) in specific vectors to optimize binding with a target protein.

-

QSAR Models: Calculated quantum chemical descriptors (like HOMO/LUMO energies, dipole moment, etc.) can be used to build Quantitative Structure-Activity Relationship (QSAR) models, predicting the biological activity of novel analogues.

-

Metabolic Stability Prediction: The MEP map can highlight regions susceptible to metabolic attack (e.g., by cytochrome P450 enzymes), allowing for proactive structural modifications to enhance the drug's half-life.

Caption: Hypothetical inhibition of a kinase signaling pathway by a cyclobutane derivative.

Conclusion

This guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By systematically applying DFT-based methods for geometry optimization, vibrational analysis, and the study of electronic properties through HOMO-LUMO and MEP analysis, researchers can build a detailed molecular portfolio. This in silico characterization is a critical first step in understanding the molecule's intrinsic properties, predicting its behavior, and rationally designing new entities with enhanced functionality for applications in drug development and materials science. The protocols described herein are robust, widely applicable, and serve as a foundational approach for the computational exploration of novel chemical matter.

References

-

Ochterski, J. W. (1999). Vibrational Analysis in Gaussian. Gaussian, Inc. [Link]

-

García, G., et al. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. Molecules. [Link]

-

University of Regensburg. Molecular Electrostatic Potential (MEP). [Link]

-

Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Hashmi, M. A. (2021). Visualizing Molecular Properties & Vibrational Frequencies in GaussView. YouTube. [Link]

-

The Organic Chemistry Tutor. (2024). HOMO & LUMO Explained: The Secret Behind Drug Design. YouTube. [Link]

-

Omixium. (2024). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. [Link]

-

Bursch, M., et al. (2022). Best Practice DFT Protocols For Basic Molecular Computational Chemistry. Scribd. [Link]

-

ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. [Link]

-

Bursch, M., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]

-

Barrett Research Group. GAUSSIAN 09W TUTORIAL. [Link]

-

Jhaa, G. (2023). Frequency Calculation and Analysis Using DFT method in Gaussian Software. YouTube. [Link]

-

Bursch, M., et al. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. [Link]

-

CD ComputaBio. Molecular Electrostatic Potential (MEP) Calculation Service. [Link]

-

ResearchGate. (2023). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. [Link]

-

ResearchGate. (2016). Molecular electrostatic potential (MEP) maps of structures I and II. [Link]

-

Computational Chemistry List. The Absolute Beginners Guide to Gaussian. [Link]

-

Roy, A. (2022). How to Build High-Quality MEP Surface Using Multiwfn & VMD from Gaussian CheckPoint File?. YouTube. [Link]

-

ResearchGate. (2022). Contemporary synthesis of bioactive cyclobutane natural products. [Link]

-

Al-Suhaimi, E. A., et al. (2023). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PLOS ONE. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Scientific World Journal. [Link]

-

Song, S.-J., & Xiao, X. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports. [Link]

-

ResearchGate. (2024). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. [Link]

-

Reddit. (2023). Building understanding of HOMO/LUMO molecular orbital diagrams. [Link]

-

Willems, T. F., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

Sources

- 1. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Absolute Beginners Guide to Gaussian [ccl.net]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MEP [cup.uni-muenchen.de]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

"structural elucidation of 1-(p-tolyl)cyclobutanecarboxylic acid"

An In-depth Technical Guide to the Structural Elucidation of 1-(p-tolyl)cyclobutanecarboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Preamble: The Analytical Mandate

In the realm of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function, reactivity, and potential applications. 1-(p-tolyl)cyclobutanecarboxylic acid, a molecule incorporating a strained cyclobutane ring, an aromatic moiety, and a carboxylic acid functional group, presents a compelling case for a multi-faceted analytical approach. Its structural features, while seemingly straightforward, demand a rigorous and systematic elucidation process to eliminate any ambiguity.

This guide eschews a rigid, textbook-style presentation in favor of a logical, workflow-driven narrative that mirrors the investigative process undertaken in a modern analytical laboratory. We will proceed from foundational molecular formula and functional group identification to a detailed mapping of the atomic framework, culminating in the definitive confirmation of its three-dimensional architecture. Each step is designed not merely to present data, but to explain the causal reasoning behind the choice of experiment, thereby creating a self-validating analytical cascade.

Section 1: Foundational Assessment—Gross Molecular Features

Before delving into the intricacies of atomic connectivity, the initial objective is to ascertain the fundamental properties of the molecule: its mass, elemental composition, and the key functional groups it comprises. This phase provides the foundational constraints for all subsequent analyses.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Mass spectrometry serves as our initial gateway, providing the molecular weight and, through high-resolution analysis, the elemental formula—the most fundamental piece of the structural puzzle.

Expertise & Causality: For a molecule like 1-(p-tolyl)cyclobutanecarboxylic acid, Electron Ionization (EI) is a robust choice for inducing fragmentation, which provides valuable structural clues. The fragmentation pattern is not random; it is governed by the relative stability of the resulting carbocations and neutral losses. We anticipate fragmentation pathways characteristic of its constituent parts: the carboxylic acid, the cyclobutane ring, and the p-tolyl group. Aromatic carboxylic acids are known to exhibit prominent molecular ion peaks, followed by fragmentation involving the loss of hydroxyl (-OH) and carboxyl (-COOH) groups.[1][2] The presence of the benzylic-like carbon of the cyclobutane ring attached to the tolyl group also suggests potential ring-opening or cleavage pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or GC inlet.

-

Ionization: The sample is bombarded with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Data Presentation:

| Feature | Predicted Value | Rationale & Key Fragments |

| Molecular Formula | C₁₂H₁₄O₂ | --- |

| Exact Mass | 190.0994 | Calculated for C₁₂H₁₄O₂ |

| Molecular Ion [M]⁺ | m/z 190 | The parent ion. Expected to be of moderate to high intensity.[1] |

| [M-OH]⁺ | m/z 173 | Loss of the hydroxyl radical from the carboxylic acid.[2] |

| [M-COOH]⁺ | m/z 145 | Loss of the entire carboxyl group via alpha-cleavage, a common pathway for carboxylic acids.[3][4] |

| [C₇H₇]⁺ (Tropylium) | m/z 91 | A very common and stable fragment corresponding to the tolyl group, often forming the base peak. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy provides a rapid and definitive confirmation of the functional groups present, acting as a crucial cross-validation of the information inferred from the molecular formula.

Expertise & Causality: The most telling feature of a carboxylic acid in an IR spectrum is the exceptionally broad O-H stretching vibration, which spans from approximately 3300 to 2500 cm⁻¹.[5] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a stable dimeric structure.[5][6] The carbonyl (C=O) stretch is also highly characteristic. Its position, expected between 1760-1690 cm⁻¹, can be subtly influenced by conjugation with the aromatic ring, which tends to lower the frequency.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: The ATR crystal (typically diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact using a pressure clamp.

-

Data Acquisition: The infrared spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Processing: The resulting spectrum is background-corrected and displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Data Presentation:

| Wavenumber (cm⁻¹) | Predicted Appearance | Assignment |

| 3300 - 2500 | Very Broad, Strong | O-H stretch (from carboxylic acid dimer)[5] |

| ~3050 - 3020 | Sharp, Medium | Aromatic C-H stretch |

| ~2980 - 2850 | Sharp, Medium | Aliphatic C-H stretch (cyclobutane & methyl) |

| ~1700 | Sharp, Very Strong | C=O stretch (conjugated carboxylic acid)[6] |

| ~1610, ~1510 | Sharp, Medium | C=C stretches (aromatic ring) |

| ~1300 | Medium | C-O stretch[6] |

| ~920 | Broad, Medium | O-H bend (out-of-plane, characteristic of dimer)[6] |

Section 2: Mapping the ¹H-¹³C Framework

With the molecular formula and functional groups confirmed, we now employ Nuclear Magnetic Resonance (NMR) spectroscopy to construct the carbon-hydrogen framework. This is the core of the elucidation process, revealing the precise number of unique proton and carbon environments and beginning to piece them together.

Proton (¹H) NMR Spectroscopy: Defining the Proton Environments

¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons in the molecule.

Expertise & Causality: The p-disubstituted tolyl group is expected to produce a classic AA'BB' system—two distinct signals, each appearing as a doublet, in the aromatic region (δ 7.0-7.5 ppm). The methyl group on this ring will appear as a sharp singlet around δ 2.3 ppm. The protons on the cyclobutane ring will be the most complex region. Due to the chiral center at C1, the methylene protons on the ring are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other (geminal coupling) as well as to their neighbors (vicinal coupling). This will result in complex, overlapping multiplets between δ 1.8-3.0 ppm.[8] Finally, the acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift (δ 10-12 ppm), which would disappear upon shaking the sample with D₂O.[1]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The sample is placed in the NMR spectrometer. The instrument is tuned, and the magnetic field is shimmed to optimize homogeneity.

-

Data Acquisition: A standard ¹H pulse sequence is executed. Key parameters include the spectral width, acquisition time, and number of scans.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then integrated and calibrated.

Predicted Data Presentation:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.30 | Doublet | 2H | Aromatic (Ha - ortho to COOH group) |

| ~7.15 | Doublet | 2H | Aromatic (Hb - ortho to CH₃ group) |

| ~2.5 - 2.9 | Multiplet | 2H | Cyclobutane (-CH₂-) |

| ~2.35 | Singlet | 3H | Tolyl Methyl (-CH₃) |

| ~1.9 - 2.2 | Multiplet | 2H | Cyclobutane (-CH₂-) |

Carbon-13 (¹³C) NMR Spectroscopy: Cataloging the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H data by providing a count of the unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl).

Expertise & Causality: We expect to see 9 distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the 9 unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the δ 175-185 ppm range for saturated acids.[7] The aromatic carbons will appear between δ 120-150 ppm, with the quaternary (ipso) carbons often showing lower intensity. The aliphatic carbons of the cyclobutane ring and the tolyl methyl group will be the most upfield, appearing between δ 15-50 ppm.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Same as for ¹H NMR; a more concentrated sample may be beneficial.

-

Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

-

Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Predicted Data Presentation:

| Chemical Shift (δ ppm) | Predicted Assignment |

| ~182 | Carboxylic Acid Carbonyl (C=O) |

| ~145 | Aromatic Quaternary (C-ipso, attached to cyclobutane) |

| ~137 | Aromatic Quaternary (C-ipso, attached to methyl) |

| ~129 | Aromatic CH (ortho to methyl) |

| ~126 | Aromatic CH (ortho to cyclobutane) |

| ~45 | Cyclobutane Quaternary (C1) |

| ~30 | Cyclobutane Methylene (-CH₂-) |

| ~21 | Tolyl Methyl (-CH₃) |

| ~18 | Cyclobutane Methylene (-CH₂-) |

Section 3: Assembling the Fragments—The Connectivity Blueprint

While 1D NMR identifies the constituent parts, 2D NMR spectroscopy provides the crucial instructions for how they are connected. These experiments reveal through-bond correlations between nuclei, allowing us to definitively piece the puzzle together.

Caption: The NMR workflow for structural elucidation.

Expertise & Causality:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. We would expect to see correlations between the adjacent protons within the cyclobutane ring's multiplets and between the ortho and meta protons on the aromatic ring.

-